Bapta-AM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

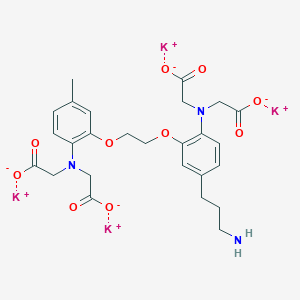

Tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate, also known as Tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate, is a useful research compound. Its molecular formula is C26H33KN3O10 and its molecular weight is 586.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación del cáncer

Bapta-AM se ha utilizado en la investigación del cáncer, particularmente en el estudio de líneas celulares de cáncer hematológico {svg_1}. Se ha encontrado que this compound solo puede inducir apoptosis en estas líneas celulares, especialmente aquellas altamente sensibles a S63845, un antagonista de MCL-1 {svg_2}. Esto se logra provocando una disminución rápida en los niveles de proteína MCL-1 al inhibir la traducción de Mcl-1 impulsada por mTORC1 {svg_3}.

Metabolismo celular

Se ha encontrado que this compound afecta el metabolismo celular {svg_4}. Lo hace al inhibir directamente la actividad de la 6-fosfofructo-2-cinasa/fructosa-2,6-bisfosfatasa 3 (PFKFB3), un efecto previamente desconocido de this compound {svg_5}. Esta inhibición afecta la glucólisis y, en última instancia, compromete la supervivencia de las células cancerosas dependientes de MCL-1 {svg_6}.

Regulación del calcio intracelular

This compound es un quelante permeable a las células que es altamente selectivo para Ca2+ sobre Mg2+ {svg_7}. Se puede utilizar para controlar el nivel de Ca2+ intracelular {svg_8}. This compound es más selectivo para Ca2+ que EDTA y EGTA, y su unión a metales también es menos sensible al pH {svg_9}.

Viabilidad y proliferación celular

This compound se utiliza en estudios de viabilidad y proliferación celular {svg_10}. Se utiliza como un quelante de tipo colorante (no fluorescente) en estos estudios {svg_11}.

Señalización de Ca2+

This compound se ha utilizado en el estudio de la señalización de Ca2+ {svg_12}. Se ha encontrado que tiene efectos independientes de Ca2± en una amplia gama de objetivos moleculares {svg_13}.

Función celular

This compound tiene impactos en las funciones celulares que ocurren independientemente de sus propiedades quelantes de Ca2± {svg_14}. Esto destaca las diversas aplicaciones de this compound en la investigación científica.

Mecanismo De Acción

Target of Action

Bapta-APM, a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), is a calcium-specific chelator . It primarily targets intracellular calcium ions (Ca2+), which play a crucial role in various physiological and pathophysiological processes . Bapta-APM also directly inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity .

Mode of Action

Bapta-APM is a membrane-permeable analog of BAPTA that binds to calcium only after the acetoxymethyl group is removed by cytoplasmic esterases . It chelates intracellular Ca2+ and regulates ion channels . By inhibiting PFKFB3, Bapta-APM impairs glycolysis and diminishes mTORC1 activity .

Biochemical Pathways

Bapta-APM affects several biochemical pathways. It plays a role in calcium-regulated apoptosis pathways, where it’s shown to be involved in the induction of apoptosis . It also impacts the mTORC1-driven Mcl-1 translation pathway by inhibiting PFKFB3 . This inhibition of PFKFB3 impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .

Pharmacokinetics

It’s known that bapta-apm is a cell-permeable compound, which means it can readily cross cell membranes . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Bapta-APM’s action is the regulation of intracellular Ca2+ levels, which can influence various cellular processes, including apoptosis . By directly inhibiting PFKFB3, Bapta-APM can cause a rapid decline in MCL-1-protein levels, inducing apoptosis in certain cancer cell lines .

Action Environment

The action of Bapta-APM can be influenced by various environmental factors. For instance, the presence of cytoplasmic esterases is necessary for Bapta-APM to bind to calcium . Moreover, the compound’s efficacy and stability might be affected by factors such as pH, temperature, and the presence of other ions or molecules in the cellular environment.

Propiedades

Número CAS |

352000-08-9 |

|---|---|

Fórmula molecular |

C26H33KN3O10 |

Peso molecular |

586.7 g/mol |

Nombre IUPAC |

tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C26H33N3O10.K/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37;/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |

Clave InChI |

BDDUTHPVJFQLRF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

SMILES canónico |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)O)CC(=O)O.[K] |

Sinónimos |

N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM; _x000B_5-(3-Aminopropyl)-5’-methyl-bis-(2-aminophenoxymethylene-N,N,N’,N’-tetraacetate Tetrapotassium Salt; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.